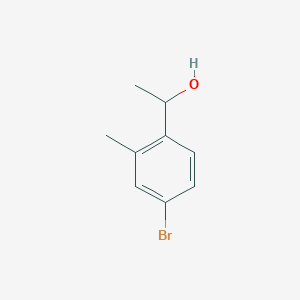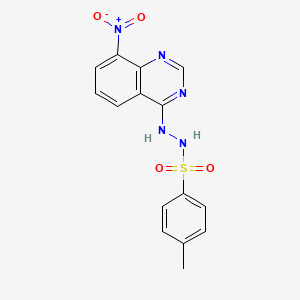
6,6-dimethyl-2,5-dihydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a heterocyclic compound featuring a six-membered ring with one oxygen atom and two methyl groups attached to the second carbon atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in producing the desired heterocyclic structure. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of 6,6-dimethyl-2,5-dihydropyran can be achieved through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for large-scale production, making the compound readily available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3,6-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methyl groups and the oxygen atom in the ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various oxygenated and reduced derivatives, which can be further utilized in organic synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3,6-dihydro-2H-pyran has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-2,5-dihydropyran involves its ability to participate in various chemical reactions due to the presence of the oxygen atom and the methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydro-2H-pyran: This compound is similar in structure but lacks the two methyl groups at the second carbon atom.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): This compound has a similar pyran ring structure with different substituents.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl: Another related compound with a similar ring structure but different functional groups.
Uniqueness
The uniqueness of 6,6-dimethyl-2,5-dihydropyran lies in its stability and versatility in chemical reactions. The presence of the two methyl groups at the second carbon atom enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)5-3-4-6-8-7/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
XGHIDMPJYHSIGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methyl-8-azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8522034.png)
![5-bromo-3-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]-1-methylpyrazin-2-one](/img/structure/B8522036.png)
![ethyl 2-(4-chlorobenzoyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8522055.png)




![3-iodo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8522081.png)
![Thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B8522092.png)





